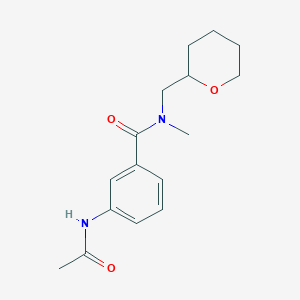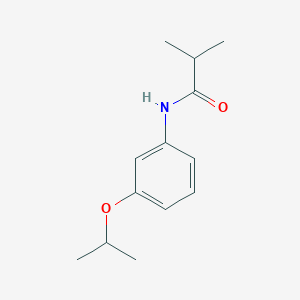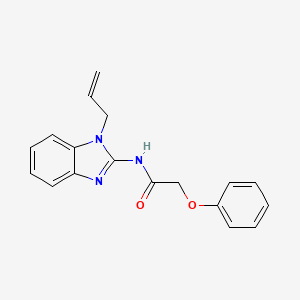
3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide, also known as A-867744, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. A-867744 belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties that make it a potential candidate for drug development.
Mecanismo De Acción
3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of a specific enzyme known as histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting the activity of HDAC, this compound can modulate the expression of various genes that are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of pain-sensing neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide has several advantages that make it a potential candidate for drug development. It exhibits potent activity against cancer cells and has been found to be effective against various types of cancer. This compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of 3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide. One potential direction is to investigate its efficacy in combination with other anticancer drugs. Combining this compound with other drugs may enhance its anticancer activity and reduce the risk of drug resistance. Another potential direction is to investigate its potential for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and to develop a suitable formulation for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent pharmacological properties. It has been found to exhibit activity against various types of cancer cells and has potential applications in the treatment of chronic pain and inflammatory disorders. Further research is needed to fully understand its pharmacological properties and to develop a suitable formulation for clinical use.
Métodos De Síntesis
3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of this compound involves the use of reagents such as N-methylmorpholine, acetic anhydride, and tetrahydro-2H-pyran-2-ylmethylamine. The final product is obtained through a purification process that involves recrystallization and chromatography.
Aplicaciones Científicas De Investigación
3-(acetylamino)-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
Propiedades
IUPAC Name |
3-acetamido-N-methyl-N-(oxan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(19)17-14-7-5-6-13(10-14)16(20)18(2)11-15-8-3-4-9-21-15/h5-7,10,15H,3-4,8-9,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQWUVZLZUTHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B5327511.png)
![N-(2-methoxyethyl)-7-{[1-(methoxymethyl)cyclobutyl]carbonyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5327515.png)
![2-chloro-N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5327516.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5327517.png)
![4-iodo-2-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5327523.png)

![4-methyl-1-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-oxopentan-2-one](/img/structure/B5327535.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5327541.png)
![7-[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5327548.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5327554.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B5327558.png)
![1-methyl-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5327564.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5327591.png)